5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole
Description
The compound 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole features a thiazole core substituted with two methyl groups at positions 2 and 2. The 5-position of the thiazole is linked to an azetidine ring, which is further functionalized with a 4-bromo-1H-pyrazole moiety via a methylene bridge. This structure combines heterocyclic diversity (thiazole, azetidine, and pyrazole) with bromine, a halogen known to enhance intermolecular interactions and bioactivity .
- Nucleophilic substitution for azetidine functionalization.
- Click chemistry or Sonogashira coupling for pyrazole-thiazole linkage .
- Crystallographic characterization using SHELXL for structural validation .
Molecular weight is estimated at ~380–400 g/mol based on similar compounds (e.g., a chloro-substituted analog, CAS 1525598-55-3, has a molecular weight of 278.55 g/mol ).
Properties
IUPAC Name |
5-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4S/c1-9-13(19-10(2)16-9)8-17-4-11(5-17)6-18-7-12(14)3-15-18/h3,7,11H,4-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNHDJFYHMSZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CC(C2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and anticancer activities, supported by various studies and data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BrN₅S |
| Molecular Weight | 388.29 g/mol |
| CAS Number | 2640958-02-5 |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole and pyrazole moieties have shown promising activity against various bacterial strains.
Key Findings:
- In vitro studies revealed that certain thiazole derivatives possess minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria ranging from 6.25 to 25 µg/mL .
Antifungal Activity
The compound's structure suggests potential antifungal properties. Studies have indicated that thiazole derivatives can effectively inhibit the growth of fungi such as Candida albicans.
Case Study:
A specific derivative exhibited an MIC of 12.5 µg/mL against C. albicans, demonstrating its efficacy compared to standard antifungal agents .
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored in various studies. These compounds have shown cytotoxic effects on several cancer cell lines.
Research Findings:
- A study evaluated the cytotoxicity of thiazole derivatives against HeLa and A549 cancer cell lines, revealing IC₅₀ values as low as 0.51 µM for some derivatives, indicating stronger activity than traditional chemotherapeutics like doxorubicin .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the pyrazole ring is believed to enhance its interaction with protein targets involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its azetidine-pyrazole-thiazole architecture. Key comparisons with analogs include:
Key Observations:
- Azetidine vs. Triazole : The azetidine ring introduces conformational rigidity absent in triazole-containing analogs (e.g., ), which could influence pharmacokinetics.
- Thiazole Substitution : 2,4-Dimethyl-thiazole (target) vs. 2-chloro-thiazole (CAS 1525598-55-3) alters electronic properties, with methyl groups increasing lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
